
(+-)-Dibenz(a,j)acridine 5,6-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-Dibenz(a,j)acridine 5,6-oxide is a polycyclic aromatic compound that belongs to the class of azaaromatic hydrocarbons. It is a derivative of dibenz(a,j)acridine, which is known for its carcinogenic properties. The compound is of significant interest in scientific research due to its complex structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Dibenz(a,j)acridine 5,6-oxide typically involves the oxidation of dibenz(a,j)acridine. One common method is the use of liver microsomal preparations from rats pretreated with 3-methylcholanthrene. This method has been shown to produce various metabolites, including (±)-Dibenz(a,j)acridine 5,6-oxide .
Industrial Production Methods
While specific industrial production methods for (±)-Dibenz(a,j)acridine 5,6-oxide are not well-documented, the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The process generally involves the oxidation of dibenz(a,j)acridine under controlled conditions to ensure the formation of the desired oxide.
化学反応の分析
Types of Reactions
(±)-Dibenz(a,j)acridine 5,6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydrodiols and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxide back to its parent hydrocarbon or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of (±)-Dibenz(a,j)acridine 5,6-oxide include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from the reactions of (±)-Dibenz(a,j)acridine 5,6-oxide include dihydrodiols, phenols, and other oxidized or reduced derivatives .
科学的研究の応用
(±)-Dibenz(a,j)acridine 5,6-oxide has several scientific research applications, including:
Chemistry: The compound is used to study the mechanisms of oxidation and reduction reactions in polycyclic aromatic hydrocarbons.
Medicine: Research on (±)-Dibenz(a,j)acridine 5,6-oxide contributes to understanding the carcinogenic properties of similar compounds and their potential health impacts.
Industry: The compound is used in the development of new materials and chemical processes involving polycyclic aromatic hydrocarbons.
作用機序
The mechanism of action of (±)-Dibenz(a,j)acridine 5,6-oxide involves its interaction with cellular components, leading to various biological effects. The compound is metabolized by liver microsomes to form reactive intermediates, which can bind to DNA and other cellular macromolecules, potentially causing mutations and carcinogenesis . The molecular targets and pathways involved in these processes are still under investigation.
類似化合物との比較
(±)-Dibenz(a,j)acridine 5,6-oxide is similar to other polycyclic aromatic hydrocarbons, such as:
Dibenz(a,j)acridine: The parent compound, which also exhibits carcinogenic properties.
Benzo(a)pyrene: Another well-known carcinogenic polycyclic aromatic hydrocarbon.
7-Methylbenz©acridine: A related compound that undergoes similar metabolic transformations.
The uniqueness of (±)-Dibenz(a,j)acridine 5,6-oxide lies in its specific structure and the distinct metabolic pathways it undergoes, leading to the formation of unique metabolites and biological effects.
特性
CAS番号 |
67976-98-1 |
|---|---|
分子式 |
C21H11NO |
分子量 |
293.3 g/mol |
IUPAC名 |
16-oxa-13-azahexacyclo[12.9.0.03,12.04,9.015,17.018,23]tricosa-1(14),2,4,6,8,10,12,15(17),18,20,22-undecaene |
InChI |
InChI=1S/C21H11NO/c1-2-6-13-12(5-1)9-10-18-16(13)11-17-14-7-3-4-8-15(14)20-21(23-20)19(17)22-18/h1-11H |
InChIキー |
CRZLVWRBQCLVSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C6=C4O6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



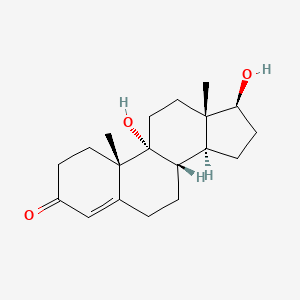
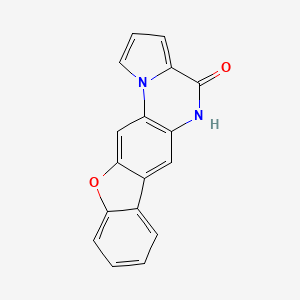

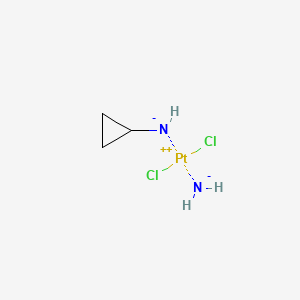
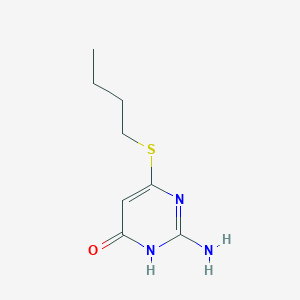
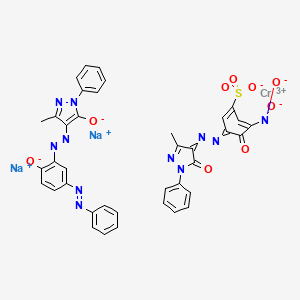
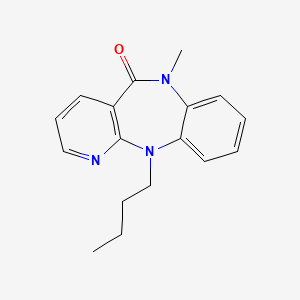
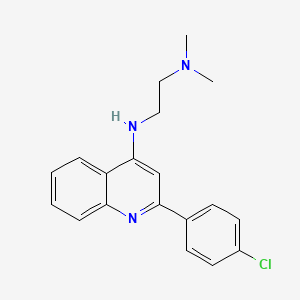



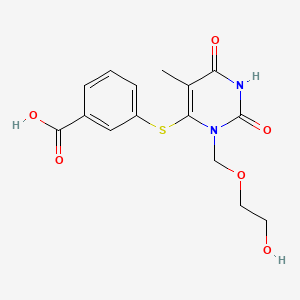
![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)
